1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 1 and a 3-methoxyphenyl group at position 4 of the imidazole ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be achieved through several routes. One common method involves the reaction of 4-(3-methoxyphenyl)imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically proceeds via electrophilic substitution at the nitrogen atom of the imidazole ring, resulting in the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group can engage in hydrophobic interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:
1-(Chloromethyl)-4-phenylimidazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole: The methoxy group is positioned differently, affecting the compound’s steric and electronic properties.
1-(Bromomethyl)-4-(3-methoxyphenyl)imidazole: The bromomethyl group has different reactivity compared to the chloromethyl group, influencing the compound’s chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(chloromethyl)-4-(3-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-15-10-4-2-3-9(5-10)11-6-14(7-12)8-13-11/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMRDTVCWCAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(C=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.